molecular formula C18H20O2 B056878 Tert-butyl 4'-methylbiphenyl-2-carboxylate CAS No. 114772-36-0

Tert-butyl 4'-methylbiphenyl-2-carboxylate

Cat. No. B056878
CAS RN: 114772-36-0
M. Wt: 268.3 g/mol
InChI Key: OWEDFWZJRNPJIV-UHFFFAOYSA-N
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Description

Tert-butyl 4'-methylbiphenyl-2-carboxylate (TBMBC) is an organic compound with a unique structure and properties. It is a colorless, crystalline solid with a melting point of 102 °C. TBMBC is a derivative of biphenyl, a compound with two aromatic rings linked together. It is used in a variety of applications, including drug synthesis, chemical synthesis, and as a reagent in organic synthesis.

Scientific Research Applications

  • Generation and Reactions of Lithiated tert-Butyl and 2,6-Di(tert-butyl)-4-methylphenyl Cyclopropanecarboxylates : This study demonstrates the lithiation of tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl (BHT) cyclopropanecarboxylates, leading to α-substituted BHT esters through reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles. These can be further converted to carboxylic acids or reduced to cyclopropanemethanols, indicating its role in synthesizing complex organic compounds (Häner, Maetzke, & Seebach, 1986).

  • Synthetic Studies on Potent Marine Drugs : The study involves synthesizing 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. It highlights the compound's potential in medicinal chemistry and drug development (Li et al., 2013).

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : This compound is an important intermediate for small molecule anticancer drugs. The study presents a rapid and high-yield synthetic method for it, highlighting its significance in pharmaceutical research (Zhang, Ye, Xu, & Xu, 2018).

  • Investigation of anticorrosive behaviour of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate : This study focuses on the molecule's corrosion inhibition properties for carbon steel in acidic solutions, indicating its utility in materials science and engineering (Praveen et al., 2021).

Mechanism of Action

The mechanism of action of Tert-butyl 4’-methylbiphenyl-2-carboxylate is not well-documented, as it is primarily used in proteomics research .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4’-methylbiphenyl-2-carboxylate plays a significant role in biochemical reactions, particularly as a precursor for the synthesis of other compounds. The tert-butyl group of the ester can be easily removed under specific reaction conditions, leading to the formation of 4’-methylbiphenyl-2-carboxylic acid. This acid can then undergo various chemical transformations, allowing for the synthesis of a diverse range of compounds. The compound interacts with enzymes and proteins involved in these transformations, facilitating the synthesis process.

Cellular Effects

Tert-butyl 4’-methylbiphenyl-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific biomolecules, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in alterations in gene expression and metabolic processes, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of Tert-butyl 4’-methylbiphenyl-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and other cellular activities. The tert-butyl group of the ester plays a crucial role in these interactions, as its removal can lead to the formation of other active compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4’-methylbiphenyl-2-carboxylate can change over time due to its stability and degradation . The compound’s stability is influenced by various factors, including temperature and storage conditions. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular activities, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of Tert-butyl 4’-methylbiphenyl-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular activities. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

Tert-butyl 4’-methylbiphenyl-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular activities. The removal of the tert-butyl group is a key step in its metabolic pathway, leading to the formation of 4’-methylbiphenyl-2-carboxylic acid and other derivatives.

Transport and Distribution

Within cells and tissues, Tert-butyl 4’-methylbiphenyl-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s transport and distribution can affect its overall activity and function within the cell.

Subcellular Localization

Tert-butyl 4’-methylbiphenyl-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

tert-butyl 2-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEDFWZJRNPJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431634
Record name tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114772-36-0
Record name tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500-ml flask was charged with 50 ml of toluene and 53.42 g (0.25 mol) of 4′-methyl-2-biphenylcarboxylic acid, 0.45 ml (0.025 mol) of water and 32.63 g (0.58 mol) of isobutene. To this mixture was added dropwise 7.74 g (0.05 mol) of phosphorus oxytrichloride, and the mixture was stirred for 6 hours. The reaction mixture was added to 50 ml of a 10%-aqueous sodium hydroxide and washed. The organic layer was dried over anhydrous magnesium sulfate. Thereafter, the organic layer was concentrated by distilling off toluene by using a rotary evaporator, to give 64.2 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 95% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
Quantity
7.74 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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53.42 g
Type
reactant
Reaction Step Three
Name
Quantity
0.45 mL
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reactant
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32.63 g
Type
reactant
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Quantity
50 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 100-ml flask was charged with 5 ml of toluene and 2.12 g (10 mmol) of 4′-methyl-2-biphenylcarboxylic acid, and they were vigorously stirred. To this mixture was added dropwise 0.18 ml (2 mmol) of phosphorus oxytrichloride, and isobutene gas (98 mmol) was introduced to the mixture at a flow rate of 1.2 liter/min for 2 minutes. The resulting mixture was stirred at room temperature for 6 hours. After having confirmed that almost all of the peaks ascribed to 4′-methyl-2-biphenylcarboxylic acid disappeared by HPLC, the reaction solution was washed with a 1.5 M aqueous sodium hydroxide. The reaction solution was dried over anhydrous magnesium sulfate, and then the mixture was concentrated by distilling off toluene by using a rotary evaporator, to give 2.63 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 98% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
98 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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2.12 g
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reactant
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Quantity
5 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100-ml flask was charged with 5 ml of toluene, 0.24 g (2 mmol) of anhydrous magnesium sulfate and 0.11 ml (2 mmol) of concentrated sulfuric acid, and they were vigorously stirred. To this mixture was added 2.12 g (10 mmol) of 4′-methyl-2-biphenylcarboxylic acid, and isobutene gas (98 mmol) was introduced thereto at a flow rate of 1.2 liter/min for 2 minutes. The resulting mixture was stirred at room temperature for 6 hours. After having confirmed that almost all of the peaks ascribed to 4′-methyl-2-biphenylcarboxylic acid disappeared by HPLC, 4 ml of deionized water was poured into the mixture, and sufficiently stirred. Thereafter, the mixture was allowed to stand to separate into layers. The upper toluene layer was taken out therefrom, and the toluene layer was washed with a 1.5 M aqueous sodium hydroxide, and dried over anhydrous magnesium sulfate. Thereafter, the toluene layer was concentrated by distilling off toluene by using a rotary evaporator, to give 2.54 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 95% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
98 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
4 mL
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solvent
Reaction Step Three
Quantity
0.24 g
Type
reactant
Reaction Step Four
Quantity
0.11 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 100-ml flask was charged with 5 ml of toluene and 2.12 g (10 mmol) of 4′-methyl-2-biphenylcarboxylic acid, and they were vigorously stirred. To this mixture was added 0.32 ml (5 mmol) of methanesulfonic acid, and isobutene gas (98 mmol) was introduced thereto at a flow rate of 1.2 liter/min for 2 minutes. The resulting mixture was stirred at room temperature for 20 minutes. After having confirmed that almost all of the peaks ascribed to 4′-methyl-2-biphenylcarboxylic acid disappeared by HPLC, the reaction solution was washed with a 1.5 M aqueous sodium hydroxide, and dried over anhydrous magnesium sulfate. Thereafter, the solution was concentrated by distilling off toluene by using a rotary evaporator, to give 2.52 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 94% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
98 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
2.12 g
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

[Reference: European Patent Application 87-109919.8 example 85a, page 148 line 22]To a solution of 4'-methyl[1,1'-biphenyl]-2-carboxylic acid (25.0 g, 0.118 mol) in dichloromethane (120 mL) at 0° C. was added oxalyl chloride (2.0 M solution in methylene chloride (470 mL, 0.236 mol) over 30 minutes. The solution was warmed to 25° C., stirred for three hours and concentrated in vacuo to remove excess oxalyl chloride. The remaining residue was suspended in diethyl ether (300 mL), cooled to 0° C. and potassium t-butoxide (26.44 g, 0.236 mol) was added over 15 minutes keeping the temperature of the mixture between 15°-25° C. The mixture was allowed to warm to 25° C. and was stirred for one hour, poured into water (200 mL), and extracted with diethyl ether. The ether extract was then washed with aqueous sodium bicarbonate (saturated solution), dried (magnesium sulfate) and concentrated in vacuo to an amber oil. Subsequent distillation (124°-130° C., 0.6 mm Hg) yielded the title compound as a colorless liquid (27.7 g, 92%).
Quantity
25 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
26.44 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.